Antimony(3+);methanolate

Descripción general

Descripción

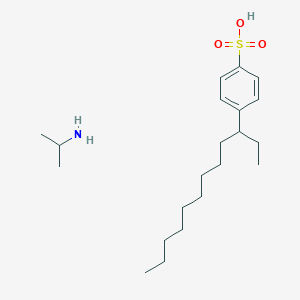

Antimony(3+);methanolate, also known as Antimony Trihydride Methanolate, is a chemical compound consisting of antimony, hydrogen, and methyl alcohol . It typically appears as a white or light-yellow powder. It is used in various fields of research and industry.

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, antimony compounds are generally synthesized through various chemical reactions involving antimony and other elements .

Molecular Structure Analysis

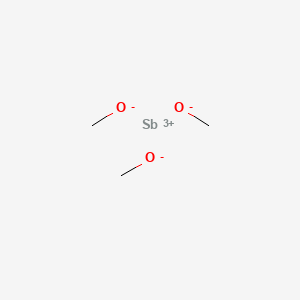

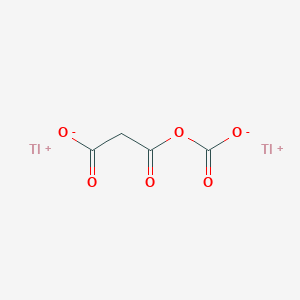

The molecular formula of this compound is C3H9O3Sb . The structure of the compound can be represented by the SMILES notation: C[O-].C[O-].C[O-].[Sb+3] .

Chemical Reactions Analysis

Antimony, the primary component of this compound, exhibits various chemical reactions. It reacts with oxygen, sulfur, and chlorine at high temperatures . It also reacts with halogens under controlled conditions . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal .

Physical And Chemical Properties Analysis

This compound is a white or light-yellow powder. Antimony, a component of the compound, is a silver-white brittle solid or a dark-gray, lustrous powder . It can be harmful to the eyes and skin .

Aplicaciones Científicas De Investigación

Environmental Impact and Detection

Occurrence in Natural Waters : Antimony (Sb), including its trivalent form (Sb(III)), is naturally present in various environmental matrices due to both natural processes and human activities. Studies have identified it in freshwaters, marine waters, estuaries, soils, and sediments, with concentrations typically under 1.0 μg/L in unpolluted waters. The behavior of Sb(III) in these environments is complex, often showing significant deviation from predicted thermodynamic equilibria, which suggests influences from biological activities or kinetic effects (Filella, Belzile, & Chen, 2002).

Visual Detection Methods : Innovative methods for the detection of Sb(III) have been developed, such as a headspace colorimetric assay employing thioglycolic acid functionalized gold nanoparticles (TGA-AuNPs). This technique allows for simple and sensitive detection of Sb(III), demonstrating the potential for straightforward monitoring of antimony contamination in environmental samples (Tolessa, Tan, & Liu, 2018).

Antimony Removal Techniques

- Water Purification : The removal of antimony (both Sb(III) and Sb(V)) from drinking water has been studied, with methods such as ferric chloride coagulation showing promise. These studies provide crucial insights into effective strategies for mitigating antimony pollution in water supplies, addressing the challenges posed by competing ions and elucidating the mechanisms underlying antimony's interaction with purification agents (Wu, He, Guo, & Zhou, 2010).

Antimony Speciation and Bioavailability

Speciation in Food Packaging : Research into the speciation of antimony in food packaging materials, employing techniques like cloud point extraction and electrothermal atomic absorption spectrometry, underscores the importance of understanding antimony's chemical forms. This knowledge is vital for assessing the potential health risks associated with antimony exposure through consumer products (Jiang, Wen, & Xiang, 2010).

Bioreduction and Removal : Studies on the bioreduction of antimonate (Sb(V)) using hydrogen as the electron donor provide evidence of effective biological removal strategies. Such research offers a foundation for developing bioremediation techniques that could be applied to contaminated water or soil, showcasing the potential for utilizing microorganisms in environmental cleanup efforts (Lai et al., 2016).

Mecanismo De Acción

Target of Action

Antimony(3+);methanolate, like other antimony compounds, primarily targets the heart, gastrointestinal tract, and musculoskeletal system . Antimony compounds have been used for over a century in the therapy of parasitic diseases like leishmaniasis . They have also shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

This compound interacts with its targets in a complex manner. Previous studies suggest that pentavalent antimony acts as a prodrug which is converted to the active and more toxic trivalent antimony . Other works support the direct involvement of pentavalent antimony . It’s also suggested that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs .

Biochemical Pathways

This compound affects several biochemical pathways. Recent data indicate that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs . Trypanothione reductase and zinc-finger proteins were identified as possible molecular targets . This suggests that this compound may interfere with the normal functioning of these proteins, thereby affecting the associated biochemical pathways.

Pharmacokinetics

The presence of antimony can be demonstrated in practically all body tissues after inhalation or ingestion .

Result of Action

Antimony compounds are known to cause genotoxic and proteotoxic effects . They can both cause and cure disease, but their modes of molecular action are incompletely understood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, high local concentrations at mining and processing sites can lead to increased human and environmental exposure . Understanding how these environmental factors influence the action of this compound is crucial for managing its use and mitigating potential risks.

Safety and Hazards

Antimony(3+);methanolate can be harmful to the eyes and skin . It can also cause problems with the lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Direcciones Futuras

Propiedades

IUPAC Name |

antimony(3+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUYHGXCOWNTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].C[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624416 | |

| Record name | Antimony(3+) trimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29671-18-9 | |

| Record name | Antimony(3+) trimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)